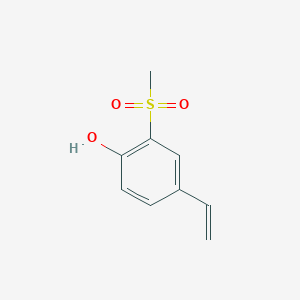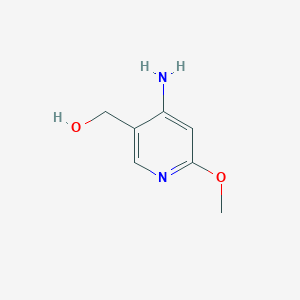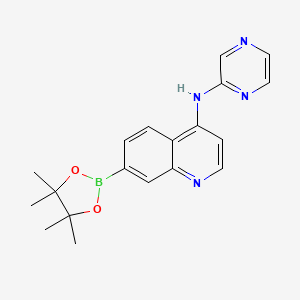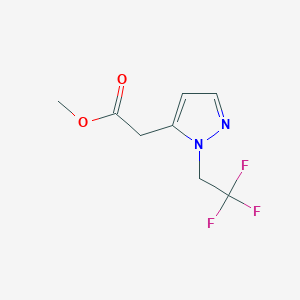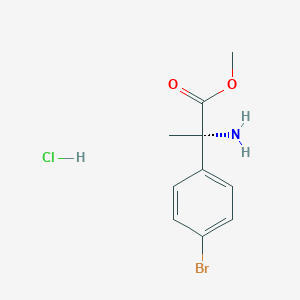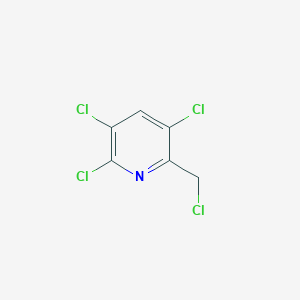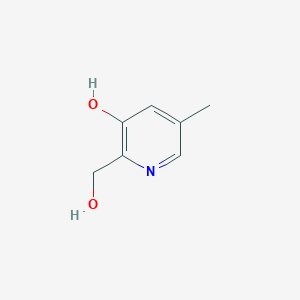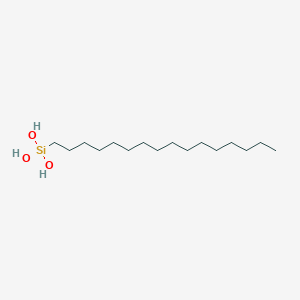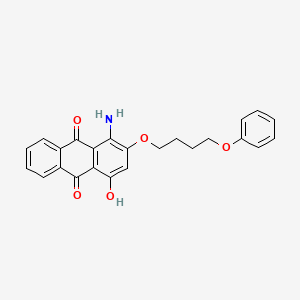![molecular formula C24H16N2O2 B13130657 1-Amino-4-[(naphthalen-2-yl)amino]anthracene-9,10-dione CAS No. 88653-22-9](/img/structure/B13130657.png)
1-Amino-4-[(naphthalen-2-yl)amino]anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-AMINO-4-(NAPHTHALEN-2-YLAMINO)ANTHRACENE-9,10-DIONE is a complex organic compound belonging to the anthracene-based derivatives. These derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-AMINO-4-(NAPHTHALEN-2-YLAMINO)ANTHRACENE-9,10-DIONE typically involves multi-step organic reactions. One common method includes the Suzuki/Sonogashira cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often involve the use of palladium catalysts, bases, and solvents such as toluene or DMF (dimethylformamide).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions but optimized for higher yields and cost-effectiveness. The process might include continuous flow reactors and automated systems to ensure consistent quality and scalability .
化学反応の分析
Types of Reactions: 1-AMINO-4-(NAPHTHALEN-2-YLAMINO)ANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using halogenating agents or nucleophiles like amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
科学的研究の応用
1-AMINO-4-(NAPHTHALEN-2-YLAMINO)ANTHRACENE-9,10-DIONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments due to its chromophoric properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
作用機序
The mechanism of action of 1-AMINO-4-(NAPHTHALEN-2-YLAMINO)ANTHRACENE-9,10-DIONE involves its interaction with molecular targets such as enzymes and receptors. In anticancer research, it has been shown to inhibit key proteins involved in cell proliferation and survival, such as kinases and topoisomerases. The compound’s ability to intercalate into DNA also contributes to its cytotoxic effects .
類似化合物との比較
9,10-Anthracenedione: A simpler derivative with similar core structure but lacking the amino and naphthylamino substituents.
Uniqueness: 1-AMINO-4-(NAPHTHALEN-2-YLAMINO)ANTHRACENE-9,10-DIONE stands out due to its specific substituents, which enhance its photophysical properties and biological activities. Its unique structure allows for diverse applications, from fluorescent probes to potential therapeutic agents .
特性
CAS番号 |
88653-22-9 |
|---|---|
分子式 |
C24H16N2O2 |
分子量 |
364.4 g/mol |
IUPAC名 |
1-amino-4-(naphthalen-2-ylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C24H16N2O2/c25-19-11-12-20(26-16-10-9-14-5-1-2-6-15(14)13-16)22-21(19)23(27)17-7-3-4-8-18(17)24(22)28/h1-13,26H,25H2 |
InChIキー |
NQYPFUVHXIDISB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)NC3=C4C(=C(C=C3)N)C(=O)C5=CC=CC=C5C4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid](/img/structure/B13130575.png)

